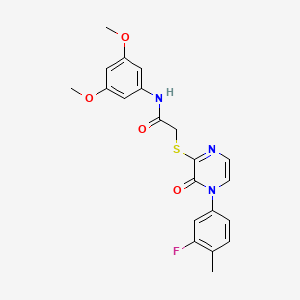
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, with the CAS number 900006-87-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20FN3O4S
- Molecular Weight : 429.5 g/mol
- Structure : The compound features a thioacetamide moiety linked to a pyrazinone derivative and a dimethoxyphenyl group, contributing to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, via the activation of caspase pathways and modulation of cell cycle regulators .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. By targeting these pathways, the compound may disrupt the signaling necessary for tumor growth. Additionally, its ability to form reactive intermediates could enhance its efficacy against resistant cancer phenotypes .
In Vitro Studies
In vitro assays have shown that this compound exhibits dose-dependent cytotoxicity. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .
In Vivo Studies
Animal model studies have further supported the anticancer efficacy of this compound. In xenograft models:
- Tumor regression was observed following administration of the compound at doses of 50 mg/kg.
- Histological analysis revealed reduced tumor vascularization and increased apoptosis markers in treated groups compared to controls .
Data Table: Summary of Biological Activities
| Activity Type | Description | Observations |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity in MCF7 and A549 cells |
| Mechanism | Inhibition of kinase pathways | Disruption of signaling leading to cell death |
| In Vitro IC50 | Varies by cell line | 10 - 25 µM |
| In Vivo Efficacy | Tumor regression in xenograft models | Doses at 50 mg/kg showed significant results |
Case Studies
- Case Study 1 : A study involving MCF7 cells treated with this compound showed a marked increase in apoptosis markers after 48 hours of treatment.
- Case Study 2 : In an animal model study using A549 lung cancer cells implanted in mice, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-13-4-5-15(10-18(13)22)25-7-6-23-20(21(25)27)30-12-19(26)24-14-8-16(28-2)11-17(9-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMANGCEKNVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














